molecular formula C5H3F2NO2 B2979959 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde CAS No. 1783425-24-0

2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B2979959
CAS No.: 1783425-24-0
M. Wt: 147.081
InChI Key: CBFCCJOICQIVPV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is a fluorinated heterocyclic compound characterized by the presence of a difluoromethyl group attached to the 2-position of the 1,3-oxazole ring, and a formyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the following steps:

  • Oxazole Formation: The oxazole ring can be constructed using methods like cyclodehydration of amino acids or through the cyclization of β-keto esters with hydrazines.

  • Formylation: The formyl group at the 4-position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions, followed by cyclization and formylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The difluoromethyl group can be reduced to a difluoromethylamine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the difluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid.

  • Reduction: this compound amine.

  • Substitution: Various substituted difluoromethylamines or ethers.

Scientific Research Applications

2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde has several scientific research applications:

  • Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorine atoms play a crucial role in binding affinity and metabolic stability.

  • Material Science: Its unique fluorinated structure makes it suitable for the development of advanced materials with enhanced chemical and thermal stability.

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, the difluoromethyl group can enhance the binding affinity of a drug to its target by mimicking the hydrogen bonding properties of hydroxyl or thiol groups. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.

  • 2-(Difluoromethyl)-1,3-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of an oxazole ring.

Uniqueness: 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to its specific combination of the difluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties compared to its thiazole and pyrazole analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCCJOICQIVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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